4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a methoxyphenylmethyl group and a piperidine-1-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method involves the reaction of 3-methoxybenzyl chloride with morpholine to form 4-(3-methoxybenzyl)morpholine. This intermediate is then reacted with piperidine-1-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-[(3-hydroxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine.
Scientific Research Applications
4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the piperidine-1-carbonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Hydroxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- 4-[(3-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
- 4-[(3-Chlorophenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
Uniqueness
4-[(3-Methoxyphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs.
Properties
Molecular Formula |
C18H26N2O3 |
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Molecular Weight |
318.4 g/mol |
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O3/c1-22-16-7-5-6-15(12-16)13-19-10-11-23-17(14-19)18(21)20-8-3-2-4-9-20/h5-7,12,17H,2-4,8-11,13-14H2,1H3 |
InChI Key |
CKFLKLQHRQOZFP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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